molecular formula C14H14O4 B12586740 2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]- CAS No. 649559-20-6

2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]-

Katalognummer: B12586740
CAS-Nummer: 649559-20-6
Molekulargewicht: 246.26 g/mol
InChI-Schlüssel: FUMDDQZLXYEEBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]- is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities This compound is characterized by the presence of a benzopyran core structure with a 7-[(4-oxopentyl)oxy] substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]- typically involves the reaction of a benzopyran derivative with a suitable reagent to introduce the 7-[(4-oxopentyl)oxy] group. One common method is the Knoevenagel condensation followed by intramolecular transesterification. This reaction can be catalyzed by alkaline protease from Bacillus licheniformis, which provides an efficient and selective route to the desired product .

Industrial Production Methods

Industrial production of 2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]- may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of biocatalysts, such as alkaline protease, can be advantageous for industrial production due to their selectivity and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the 7-[(4-oxopentyl)oxy] group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions to facilitate the replacement of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]- has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]- is unique due to its specific substituent at the 7-position, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

649559-20-6

Molekularformel

C14H14O4

Molekulargewicht

246.26 g/mol

IUPAC-Name

7-(4-oxopentoxy)chromen-2-one

InChI

InChI=1S/C14H14O4/c1-10(15)3-2-8-17-12-6-4-11-5-7-14(16)18-13(11)9-12/h4-7,9H,2-3,8H2,1H3

InChI-Schlüssel

FUMDDQZLXYEEBY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCCOC1=CC2=C(C=C1)C=CC(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.